2,2-Diphenyl-cyclopentanone
Overview
Description
2,2-Diphenyl-cyclopentanone is a chemical compound with the molecular formula C17H16O . It is a derivative of cyclopentanone, which is a cyclic ketone . The structure of 2,2-Diphenyl-cyclopentanone consists of a five-membered ring, with two phenyl groups attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of 2,2-Diphenyl-cyclopentanone is characterized by a cyclopentanone core with two phenyl groups attached to the same carbon atom . The structure of related compounds has been established by electronic, IR, and NMR spectroscopy and X-ray diffraction study .Scientific Research Applications
Ring Puckering in Cyclopentanone Derivatives : Cyclopentanone and its derivatives, like 2,2-Diphenyl-cyclopentanone, have been studied for their ring-puckering characteristics. These compounds exhibit a twisted ring structure with independent bending and twisting vibrations, which are significant for understanding their chemical reactivity and physical properties (Kim & Gwinn, 1969).
Polymer Synthesis Involving Cyclopentanone : A series of poly(arylidene-ether)s containing cyclopentanone have been synthesized. These polymers display thermotropic liquid crystalline properties, which are crucial for the development of advanced materials (Aly & Hammam, 2000).
Synthetic Routes for 2,2-Disubstituted-1-Cyclopentanones : A high-yield synthesis method for 2,2-dimethyl and 2,2-diphenylcyclopentanone has been reported, which is valuable for the production of these compounds in organic synthesis (Conley, 2010).
Organoboron Compounds with Cyclopentanone : The reaction of oxybis(diphenylborane) with cyclopentanone derivatives led to the formation of specific organoboron compounds, indicating the potential of cyclopentanone in organometallic chemistry (Kliegel et al., 1990).
Electrochemical Reduction Studies : The electrochemical reduction properties of cyclopentadienone derivatives, including dimethyl and diphenyl variants, have been examined, which is relevant for understanding their behavior in electrochemical processes (Kopilov & Evans, 1990).
Intermediate in Stereoselective Reactions : 2,2-Diphenylcyclopentanone has been used as an intermediate in stereoselective reactions, highlighting its importance in synthetic organic chemistry (Denmark et al., 2003).
Synthesis of Cyclopentanone Derivatives : Different methods for synthesizing cyclopentanone derivatives, including 2,2-diphenyl variants, have been explored. These methods are vital for the production of complex molecules in organic synthesis (Seo et al., 2008).
Total Synthesis of Natural Products : The coupling of cyclopentanone derivatives has been used in the total synthesis of natural products like leucomidine A, demonstrating the compound's utility in natural product synthesis (Yao et al., 2018).
Enantioselective Synthesis : Cyclopentanone derivatives have been used in enantioselective synthesis, forming polysubstituted cyclopentanones with high enantioselectivity, essential for creating stereochemically complex molecules (Ma & Ma, 2010).
Catalysis Studies : The behavior of cyclopentanone derivatives in catalytic reactions, such as those involving palladium complexes, has been explored, indicating their potential in catalysis (Tanaka et al., 1997).
properties
IUPAC Name |
2,2-diphenylcyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPQVXWIKRPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301866 | |
Record name | 2,2-Diphenyl-cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-cyclopentanone | |
CAS RN |
15324-42-2 | |
Record name | NSC146798 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenyl-cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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